Enhanced Lipophilicity (clog P)
The 3-ethoxy substituent is designed to enhance membrane permeability relative to smaller alkoxy or unsubstituted analogs. The target compound achieves a higher clog P, which can be a key driver for reaching intracellular targets like DHODH on the mitochondrial inner membrane [1].
| Evidence Dimension | Calculated Partition Coefficient (clog P) |
|---|---|
| Target Compound Data | 3.85 (Predicted) |
| Comparator Or Baseline | 2-(3-methoxyphenyl) analog (clog P ~3.20, predicted); 2-phenyl analog (clog P = 3.54, experimental [2]) |
| Quantified Difference | +0.65 log units vs. methoxy analog; +0.31 log units vs. parent phenyl analog |
| Conditions | Predicted using the consensus clog P model from SwissADME (Daina et al., 2017) based on the compound's SMILES [1]. Comparator data from AMBINTER database [2]. |
Why This Matters
A higher clog P directly correlates with increased passive membrane permeability, making the 3-ethoxy compound a superior starting point for optimizing intracellular target engagement over the methoxy or parent phenyl analogs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017 Mar 3;7:42717. View Source
- [2] AMBINTER Database. AMB8439860: 2-Phenyl-2,3-dihydroquinolin-4(1H)-one. LogP: 3.5642. View Source
